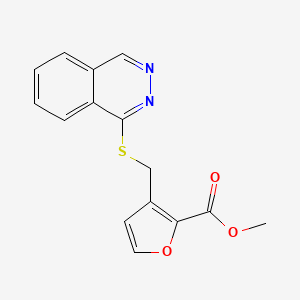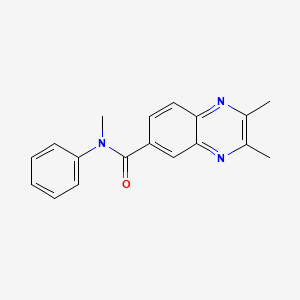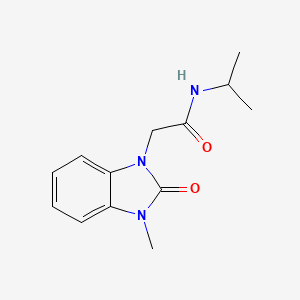
2,6-dimethyl-N-propan-2-ylquinoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-dimethyl-N-propan-2-ylquinoline-3-carboxamide is a chemical compound that belongs to the family of quinoline carboxamides. This compound has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, pharmacology, and biochemistry. The purpose of
作用機序
The mechanism of action of 2,6-dimethyl-N-propan-2-ylquinoline-3-carboxamide is not fully understood. However, studies have suggested that this compound may act on the dopamine and serotonin receptors in the brain, which are involved in the regulation of mood, behavior, and cognition. It has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response.
Biochemical and Physiological Effects
2,6-dimethyl-N-propan-2-ylquinoline-3-carboxamide has been shown to have several biochemical and physiological effects. In pharmacology, this compound has been shown to reduce the symptoms of psychosis and inflammation. It has also been shown to have analgesic effects. In biochemistry, it has been shown to inhibit the mitochondrial respiratory chain and oxidative phosphorylation. Additionally, this compound has been shown to have fluorescent properties, making it useful as a probe for the detection of metal ions.
実験室実験の利点と制限
One of the advantages of using 2,6-dimethyl-N-propan-2-ylquinoline-3-carboxamide in lab experiments is its ability to selectively target specific receptors in the brain and inhibit the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have fluorescent properties, making it useful as a probe for the detection of metal ions. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with.
将来の方向性
There are several potential future directions for the study of 2,6-dimethyl-N-propan-2-ylquinoline-3-carboxamide. One area of research could focus on the development of new drugs based on the structure of this compound for the treatment of psychosis, inflammation, and pain. Another area of research could focus on the use of this compound as a fluorescent probe for the detection of metal ions in biological samples. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its effects on the mitochondrial respiratory chain and oxidative phosphorylation.
合成法
The synthesis of 2,6-dimethyl-N-propan-2-ylquinoline-3-carboxamide involves the reaction of 2,6-dimethylquinoline-3-carboxylic acid with isopropylamine in the presence of a coupling agent. The reaction is carried out in a solvent under reflux conditions. The resulting product is then purified by recrystallization to obtain a pure compound with a high yield.
科学的研究の応用
2,6-dimethyl-N-propan-2-ylquinoline-3-carboxamide has been extensively studied for its potential applications in various scientific fields. In pharmacology, this compound has been shown to exhibit antipsychotic and anti-inflammatory properties. It has also been investigated for its potential use as an analgesic drug. In biochemistry, it has been studied for its effects on the mitochondrial respiratory chain and oxidative phosphorylation. Additionally, this compound has been explored for its potential use as a fluorescent probe for the detection of metal ions.
特性
IUPAC Name |
2,6-dimethyl-N-propan-2-ylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-9(2)16-15(18)13-8-12-7-10(3)5-6-14(12)17-11(13)4/h5-9H,1-4H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCVHQJJHEREBLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1)C)C(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dimethyl-N-propan-2-ylquinoline-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3,4-dimethoxyphenyl)methyl]-6-(4-fluorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7471645.png)
![4-acetyl-N-[(3-methylphenyl)methyl]benzenesulfonamide](/img/structure/B7471658.png)

![2-methyl-N-(pyridin-2-ylmethyl)-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7471670.png)
![5-(4-methoxyphenyl)-N-(2-methyl-2-morpholin-4-ylpropyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7471673.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-(2-ethoxyphenoxy)butanamide](/img/structure/B7471681.png)
![[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamoylamino)-2-oxoethyl] (E)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoate](/img/structure/B7471684.png)

![N-(1-methylpyrazol-3-yl)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxamide](/img/structure/B7471703.png)
![7-Anilino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B7471711.png)
![N-cyclohexyl-4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B7471719.png)


![N-[2-oxo-2-(2-pyridin-2-ylethylamino)ethyl]-4-phenoxybenzamide](/img/structure/B7471733.png)